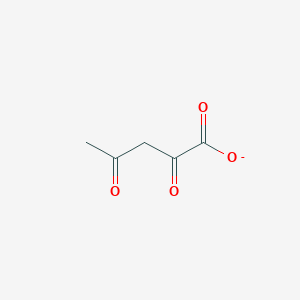
Acetylpyruvate
Descripción general
Descripción
Acetylpyruvate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of an acetylpyruvic acid.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Biochemical Pathways
Acetylpyruvate Hydrolase Activity
This compound serves as a substrate for several enzymes, notably the acylpyruvate hydrolase. This enzyme exhibits hydrolytic activity on this compound, converting it into pyruvate and acetate. Research has identified the human fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) as a novel mitochondrial enzyme with acylpyruvase activity. The enzyme's activity was demonstrated through in vitro assays where this compound was hydrolyzed effectively, highlighting its role in mitochondrial metabolism .
Table 1: Enzymatic Properties of this compound Hydrolase
| Enzyme Source | K_m (mM) | Molecular Activity (min⁻¹) | Required Metal Ions |
|---|---|---|---|
| Pseudomonas putida | 0.1 | 36 | Mg²⁺, Mn²⁺ |
| Human FAHD1 | N/A | N/A | Mg²⁺ |
Metabolic Engineering
This compound is increasingly utilized in metabolic engineering to enhance the production of valuable metabolites. A study demonstrated the use of synthetic machinery that improved carbon yield by optimizing the conversion of glucose to acetyl-CoA through this compound intermediates. This approach led to higher yields of mevalonate and 3-hydroxypropionate, showcasing the potential of this compound in bioconversion processes .
Case Study: Enhanced Production of Mevalonate
- Objective : To increase mevalonate yield using engineered strains.
- Methodology : Integration of synthetic circuits responding to acetylphosphate levels.
- Results : Achieved a yield exceeding native theoretical yields.
Therapeutic Potential
Research has also explored the implications of this compound in therapeutic contexts, particularly concerning metabolic disorders. Variants in enzymes related to this compound metabolism have been linked to conditions such as skeletal myopathy and cardiac edema. Understanding these links can pave the way for developing targeted therapies for metabolic syndromes .
Analytical Techniques and Research Findings
Nuclear Magnetic Resonance Studies
Proton-Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the kinetics of this compound reactions. This technique provides insights into the structural dynamics and interactions of this compound with various enzymes, enhancing our understanding of its biochemical role .
Table 2: Summary of Analytical Techniques Used for this compound Studies
| Technique | Purpose | Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Enzyme activity assessment | Confirmed hydrolysis rates |
| Proton-Nuclear Magnetic Resonance (NMR) | Kinetic analysis | Structural insights on enzyme-substrate interactions |
| Crystallization & X-ray Diffraction | Structural determination | Provided molecular structure data |
Propiedades
Fórmula molecular |
C5H5O4- |
|---|---|
Peso molecular |
129.09 g/mol |
Nombre IUPAC |
2,4-dioxopentanoate |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)/p-1 |
Clave InChI |
UNRQTHVKJQUDDF-UHFFFAOYSA-M |
SMILES |
CC(=O)CC(=O)C(=O)[O-] |
SMILES canónico |
CC(=O)CC(=O)C(=O)[O-] |
Sinónimos |
acetopyruvate acetylpyruvic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













